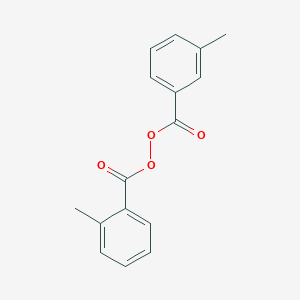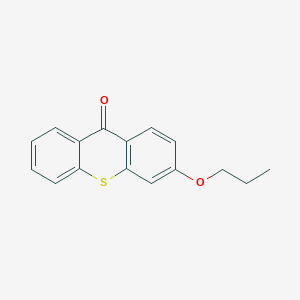![molecular formula C15H13N3O2 B14329014 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid CAS No. 110325-32-1](/img/structure/B14329014.png)
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is a compound that features an indazole moiety linked to a benzoic acid structure Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid typically involves the condensation of 1H-indazole with 4-chloromethylbenzoic acid. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic ring.
科学的研究の応用
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
類似化合物との比較
Similar Compounds
- 4-{[(1H-Indazol-1-yl)amino]methyl}benzoic acid
- 4-{[(1H-Imidazol-1-yl)methyl]benzoic acid}
- 4-{[(1H-Benzimidazol-1-yl)methyl]benzoic acid}
Uniqueness
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is unique due to the specific positioning of the indazole moiety, which can influence its binding affinity and selectivity for biological targets. This structural feature can result in distinct biological activities compared to similar compounds, making it a valuable molecule for drug discovery and development .
特性
CAS番号 |
110325-32-1 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
4-[(1H-indazol-5-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)11-3-1-10(2-4-11)8-16-13-5-6-14-12(7-13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18)(H,19,20) |
InChIキー |
XJJOSNVHEPLEOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



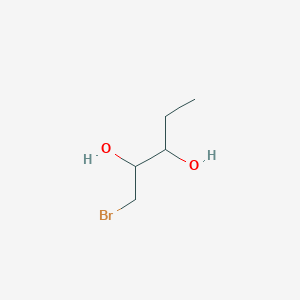

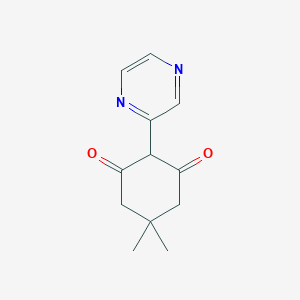
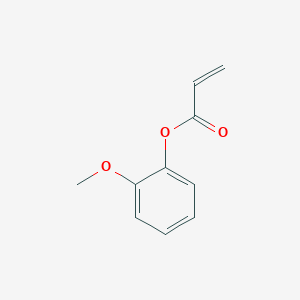
silane](/img/structure/B14328963.png)
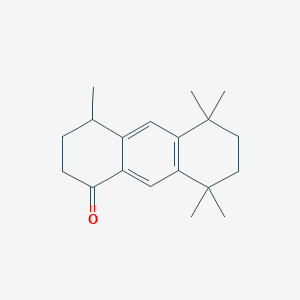
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
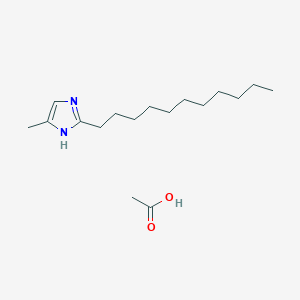
![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

